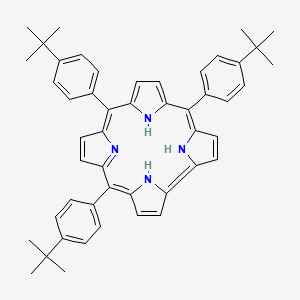

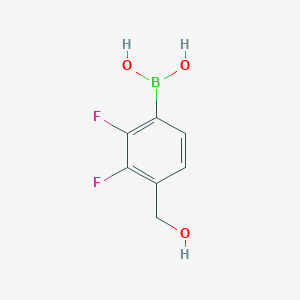

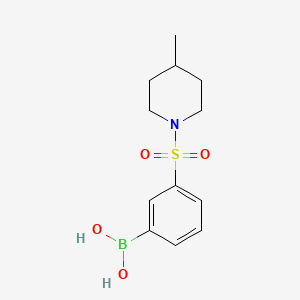

![molecular formula C10H15F3O B1457958 [4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol CAS No. 94994-14-6](/img/structure/B1457958.png)

[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol

Vue d'ensemble

Description

“[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol” is a chemical compound with the molecular formula C10H15F3O . It is also known as CF3-Boc alcohol.

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15F3O/c11-10(12,13)9-4-1-8(7-14,2-5-9)3-6-9/h14H,1-7H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.22 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Catalysts and Chemical Reactions

Methanol serves as a fundamental chemical in synthesizing other compounds and as an intermediary in various chemical reactions. It's a key player in the production of hydrogen via methanol steam reforming, which is crucial for fuel cell technologies. For instance, research has demonstrated that copper-based catalysts are popular in methanol steam reforming due to their high activity and selectivity towards CO2 over CO. These processes are vital for developing a hydrogen economy and highlight methanol's role in sustainable energy solutions (García et al., 2021).

Environmental Applications

Methanol is also significant in environmental applications, such as its use as a marker for assessing the condition of solid insulation in power transformers. Methanol generation relates to the degradation of cellulosic solid insulation, indicating its potential for monitoring equipment health and preventing failures (Jalbert et al., 2019).

Fuel and Energy Sector

In the energy sector, methanol is explored as an alternative fuel for internal combustion engines due to its cleaner burning properties and the potential for reducing carbon emissions. Studies on blending methanol with gasoline or diesel have shown improvements in engine performance and emissions, demonstrating methanol's versatility as a fuel source (Pandey, 2022).

Material Science

On the material science front, methanol plays a role in the synthesis of green methanol via CO2 reduction, utilizing metal-organic frameworks (MOFs) as catalysts. This approach not only provides a pathway for producing methanol from renewable resources but also contributes to CO2 utilization and mitigation efforts (Din et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

[4-(trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3O/c11-10(12,13)9-4-1-8(7-14,2-5-9)3-6-9/h14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXLNNJTFYAAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

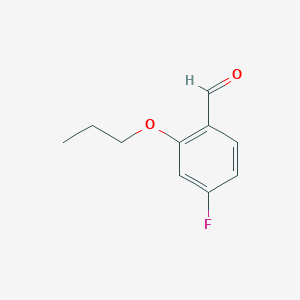

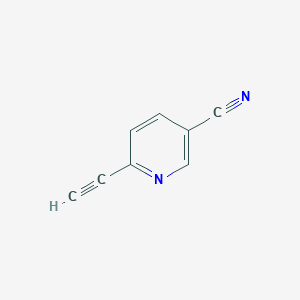

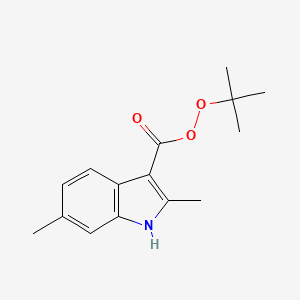

![7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1457879.png)

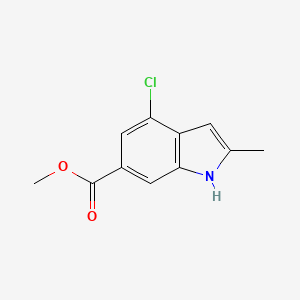

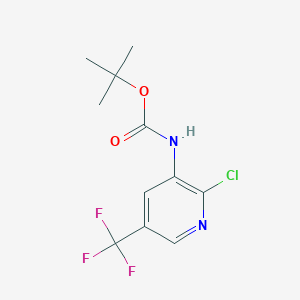

![4-Chloro-6-methyl-thieno[2,3-b]pyridine](/img/structure/B1457890.png)

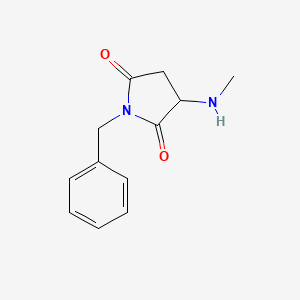

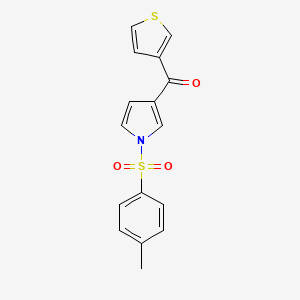

![2-[2-(2-Chlorophenyl)phenyl]propan-2-OL](/img/structure/B1457897.png)